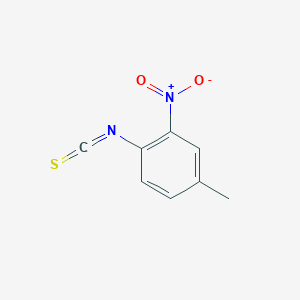

4-Methyl-2-nitrophenyl isothiocyanate

Beschreibung

Eigenschaften

IUPAC Name |

1-isothiocyanato-4-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-6-2-3-7(9-5-13)8(4-6)10(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQUTWSUXWDJKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C=S)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170088 | |

| Record name | 4-Methyl-2-nitrophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17614-74-3 | |

| Record name | 4-Methyl-2-nitrophenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017614743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-nitrophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17614-74-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methyl-2-nitrophenyl isothiocyanate chemical properties

Topic: 4-Methyl-2-nitrophenyl isothiocyanate chemical properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Versatile Electrophile for Heterocyclic Scaffold Construction

Executive Summary

4-Methyl-2-nitrophenyl isothiocyanate (CAS 17614-74-3) is a specialized organosulfur building block characterized by the juxtaposition of a highly electrophilic isothiocyanate (-N=C=S) group and an electron-withdrawing nitro group on a toluene core. This unique substitution pattern makes it a critical intermediate in the synthesis of polysubstituted benzothiazoles, quinazolines, and thiourea-based bioisosteres. This guide provides a comprehensive analysis of its physicochemical properties, synthetic utility, and mechanistic behavior in drug discovery workflows.[1][2]

Physicochemical Specifications

The following data represents the standard profile for research-grade material (≥98% purity).

| Property | Specification |

| CAS Number | 17614-74-3 |

| IUPAC Name | 1-Isothiocyanato-4-methyl-2-nitrobenzene |

| Molecular Formula | C₈H₆N₂O₂S |

| Molecular Weight | 194.21 g/mol |

| Appearance | White to yellow crystalline powder |

| Melting Point | 62 – 67 °C [1] |

| Boiling Point | ~331 °C (predicted at 760 mmHg) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Chloroform; Insoluble in water |

| Electronic Character | Electron-deficient aromatic ring due to o-NO₂ group |

Synthetic Routes and Production

The synthesis of 4-Methyl-2-nitrophenyl isothiocyanate typically proceeds via the functionalization of 4-methyl-2-nitroaniline. The presence of the ortho-nitro group requires specific conditions to prevent side reactions during the installation of the isothiocyanate moiety.

Core Synthesis Workflow

The most reliable industrial route involves the reaction of the aniline precursor with thiophosgene (CSCl₂) or a safer equivalent such as 1,1'-thiocarbonyldiimidazole (TCDI).

Figure 1: Standard synthetic pathway from aniline precursor using thiophosgene-mediated thiocarbonylation.

Process Note: While thiophosgene provides high yields, modern green chemistry approaches utilize CS₂ with a desulfurizing agent (e.g., T3P or tosyl chloride) to generate the isothiocyanate in situ, avoiding the handling of highly toxic CSCl₂ [2].

Reactivity & Mechanistic Insight

The chemical utility of 4-Methyl-2-nitrophenyl isothiocyanate is defined by the electrophilicity of the central carbon in the -N=C=S group.

Electrophilic Activation

The ortho-nitro group exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the isothiocyanate carbon compared to phenyl isothiocyanate. This makes the compound highly reactive toward nucleophiles (amines, thiols, hydrazines).

Cyclization Potential (Benzothiazole Synthesis)

One of the most valuable applications of this compound is in the "switch-on" synthesis of benzothiazoles.

-

Thiourea Formation: Reaction with a primary amine yields a thiourea.

-

Reduction & Cyclization: Reduction of the nitro group (using Fe/HCl or H₂/Pd) generates an aniline amine, which intramolecularly attacks the thiourea carbon (desulfurization) or sulfur (oxidative cyclization) to close the benzothiazole ring.

Figure 2: Mechanistic pathway for the conversion of the isothiocyanate into a pharmacologically active benzothiazole scaffold.

Experimental Protocols

The following protocols are generalized from standard operating procedures for nitro-aryl isothiocyanates.

Protocol A: Synthesis of N,N'-Disubstituted Thioureas

Objective: To couple the isothiocyanate with a functionalized amine.

-

Preparation: Dissolve 1.0 equivalent of 4-Methyl-2-nitrophenyl isothiocyanate in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Addition: Cool the solution to 0°C. Add 1.0–1.1 equivalents of the target amine dropwise.

-

Note: If the amine is a salt (e.g., hydrochloride), add 1.1 equivalents of Triethylamine (TEA) to liberate the free base.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The isothiocyanate spot (high R_f) should disappear.

-

Work-up: Evaporate the solvent under reduced pressure. Recrystallize the solid residue from Ethanol/Water to obtain the pure thiourea.

Protocol B: Handling and Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive.

-

Stability: The compound is stable in solid form but hydrolyzes slowly in moist air to form the corresponding urea or amine.

Applications in Drug Discovery

The 4-methyl-2-nitrophenyl moiety acts as a "masked" scaffold for several bioactive cores:

-

Antitumor Agents: Benzothiazole derivatives synthesized from this precursor have shown efficacy as tyrosine kinase inhibitors. The methyl group at the 5-position (of the benzothiazole) often improves lipophilicity and metabolic stability [3].

-

Antimicrobials: Thiourea derivatives derived directly from this isothiocyanate exhibit antibacterial activity against Gram-positive strains, leveraging the nitro group's ability to undergo enzymatic reduction in bacterial cells.

-

Bioisosteres: The isothiocyanate group serves as a reactive handle to install thiourea linkers, which are non-classical bioisosteres of amide bonds, offering altered hydrogen-bonding capability and conformational rigidity.

Safety & Hazards (GHS Classification)

Signal Word: DANGER

| Hazard Code | Description |

| H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin.[3] |

| H314 | Causes severe skin burns and eye damage (Lachrymator). |

| H331 | Toxic if inhaled.[3] |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled (Sensitizer). |

PPE Requirements:

-

Work must be conducted in a fume hood due to lachrymatory properties.

-

Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

-

Quench spills with dilute ammonium hydroxide or ethanolamine to convert the isothiocyanate to a non-volatile thiourea.

References

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-methyl-2-nitrophenyl isothiocyanate. Retrieved from

-

Organic Chemistry Portal. (2023). Synthesis of Isothiocyanates. Retrieved from

-

National Institutes of Health (NIH). (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PMC. Retrieved from

-

PubChem. (2025). Compound Summary: 4-Methyl-2-nitrophenyl isothiocyanate.[3][4] Retrieved from

Sources

Technical Whitepaper: 4-Methyl-2-nitrophenyl Isothiocyanate (CAS 17614-74-3)

[1]

Executive Summary

4-Methyl-2-nitrophenyl isothiocyanate (CAS 17614-74-3) is a highly reactive electrophilic building block used primarily in the synthesis of sulfur-nitrogen heterocycles. Characterized by an isothiocyanate (-N=C=S) moiety ortho to a nitro group, this compound exhibits a unique reactivity profile driven by the electron-withdrawing nature of the nitro substituent. It serves as a critical intermediate for generating substituted thioureas, which are precursors to bioactive aminobenzothiazoles and quinazolines found in kinase inhibitors and antimicrobial agents.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, mechanistic reactivity, and safety protocols.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

The distinct substitution pattern—a methyl group at the para position and a nitro group at the ortho position relative to the isothiocyanate—defines its physical state and solubility profile.

Table 1: Physicochemical Datasheet

| Property | Specification | Notes |

| CAS Number | 17614-74-3 | |

| IUPAC Name | 1-Isothiocyanato-4-methyl-2-nitrobenzene | |

| Molecular Formula | C₈H₆N₂O₂S | |

| Molecular Weight | 194.21 g/mol | |

| Appearance | Yellow crystalline solid | Typical of nitro-aromatics |

| Melting Point | 62–67 °C | Sharp transition indicates high purity [1] |

| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF | Hydrolyzes slowly in aqueous base |

| Reactivity Class | Electrophile (Hard/Soft character) | Soft S / Hard C center |

| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive |

Synthetic Routes & Production Strategies[5][9]

The synthesis of 4-methyl-2-nitrophenyl isothiocyanate generally proceeds from the precursor 4-methyl-2-nitroaniline . Two primary methodologies are employed depending on scale and safety constraints.[1][2]

Method A: The Thiophosgene Route (Gold Standard)

This method offers the highest conversion rates but requires strict engineering controls due to the toxicity of thiophosgene.

-

Reagents: 4-Methyl-2-nitroaniline, Thiophosgene (CSCl₂), Calcium Carbonate (CaCO₃) or Sodium Bicarbonate.

-

Solvent System: Biphasic (Dichloromethane / Water).

-

Protocol:

-

Dissolve the aniline in dichloromethane (DCM).

-

Add an aqueous solution of mild base (NaHCO₃) to act as an acid scavenger.

-

Cool the mixture to 0–5 °C to suppress side reactions.

-

Add thiophosgene dropwise. The base neutralizes the HCl byproduct, driving the equilibrium forward.

-

Critical Control Point: Monitor by TLC (Hexane/EtOAc) for the disappearance of the fluorescent aniline spot.

-

Method B: The Dithiocarbamate/Desulfurization Route (Green Alternative)

Avoids thiophosgene by using Carbon Disulfide (CS₂) and a desulfurizing agent.

-

Reagents: 4-Methyl-2-nitroaniline, CS₂, Triethylamine (TEA), Tosyl Chloride (TsCl) or Boc₂O.

-

Mechanism: Formation of the dithiocarbamate salt followed by elimination of sulfur.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow for synthesizing and isolating the target compound.

Figure 1: Comparative synthetic pathways for CAS 17614-74-3 highlighting reagent choices and process flow.

Reactivity & Mechanistic Insights[11]

The chemical behavior of CAS 17614-74-3 is dominated by the Ortho-Nitro Effect .

-

Electronic Activation: The nitro group (-NO₂) at the ortho position is strongly electron-withdrawing (inductive and mesomeric effects). This increases the electrophilicity of the isothiocyanate carbon, making it highly reactive toward nucleophiles (amines, thiols) compared to unsubstituted phenyl isothiocyanate.

-

Steric Modulation: While electronically activating, the nitro group also provides steric bulk. This directs nucleophilic attack specifically to the carbon center but can retard reaction rates with bulky amines.

Key Transformation: Benzothiazole Synthesis

The most valuable application of this molecule is in the "one-pot" synthesis of 2-aminobenzothiazoles.

-

Thiourea Formation: Reaction with a primary amine yields a thiourea.[3]

-

Reductive Cyclization: Reduction of the nitro group (using Fe/HCl or H₂/Pd) generates an amine that immediately attacks the thiocarbonyl sulfur (intramolecular nucleophilic substitution), ejecting ammonia or forming the cyclic benzothiazole structure.

Visualization: Reaction Mechanism

Figure 2: Mechanistic pathway from isothiocyanate to benzothiazole scaffold via thiourea intermediate.

Applications in Drug Discovery[12]

Researchers utilize CAS 17614-74-3 to access specific chemical space in medicinal chemistry:

-

Kinase Inhibitors: The benzothiazole core derived from this ITC mimics the purine ring of ATP, allowing it to dock into the ATP-binding pocket of protein kinases [2].

-

Antimicrobials: Thiourea derivatives of this compound have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis.

-

Bio-conjugation: The isothiocyanate group reacts with lysine residues in proteins. However, due to the nitro group's hydrophobicity, this specific ITC is used more for small molecule synthesis than protein labeling.

Handling, Stability & Safety (E-E-A-T)

Warning: Isothiocyanates are potent lachrymators (tear-inducing agents) and skin sensitizers.

Safety Protocol

-

Containment: All weighing and reactions must be performed inside a functioning chemical fume hood.

-

PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

-

Quenching Spills: Do not wipe with water alone. Treat spills with a mixture of aqueous ammonia and ethanol to convert the volatile ITC into a non-volatile thiourea before cleaning.

Stability[5]

-

Moisture: Hydrolyzes over time to the corresponding amine and COS. Store in a desiccator.

-

Temperature: Stable at room temperature for short periods, but long-term storage is best at 4°C.

References

-

Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 4-Methyl-2-nitrophenyl isothiocyanate. Retrieved from

-

National Institutes of Health (PubChem). (2025). Compound Summary: Isothiocyanates in Medicine. Retrieved from

-

Organic Chemistry Portal. (2024). Synthesis of Thioureas and Isothiocyanates. Retrieved from

-

Sigma-Aldrich. (2025).[1] Product Specification: 4-Methyl-2-nitrophenyl isothiocyanate. Retrieved from

An In-depth Technical Guide to 4-Methyl-2-nitrophenyl isothiocyanate: Molecular Structure, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 4-Methyl-2-nitrophenyl isothiocyanate, a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. We will delve into its molecular structure, physicochemical properties, synthesis, reactivity, and applications, offering insights grounded in scientific principles and practical laboratory experience.

Unveiling the Molecular Architecture and Core Properties

4-Methyl-2-nitrophenyl isothiocyanate is a substituted aromatic compound featuring a benzene ring functionalized with a methyl group, a nitro group, and a highly reactive isothiocyanate group. The precise arrangement of these substituents dictates its chemical behavior and potential applications.

Molecular Structure:

The IUPAC name for this compound is 1-isothiocyanato-4-methyl-2-nitrobenzene . The structure consists of a benzene ring with the following substitutions:

-

An isothiocyanate (-N=C=S) group at position 1.

-

A nitro (-NO₂) group at position 2.

-

A methyl (-CH₃) group at position 4.

The presence of the electron-withdrawing nitro group and the electrophilic isothiocyanate group, along with the electron-donating methyl group, creates a unique electronic environment within the molecule, influencing its reactivity.

Molecular Formula and Weight:

The molecular formula of 4-Methyl-2-nitrophenyl isothiocyanate is C₈H₆N₂O₂S .[1][2] Its molecular weight is approximately 194.21 g/mol .[2]

Physicochemical Properties:

A summary of the key physicochemical properties is presented in the table below. Understanding these properties is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₂O₂S | [1][2] |

| Molecular Weight | 194.21 g/mol | [2] |

| CAS Number | 17614-74-3 | [1] |

| Appearance | Off-white solid (typical) | |

| Solubility | Soluble in many organic solvents |

Synthesis and Purification: From Precursor to Pure Compound

The synthesis of 4-Methyl-2-nitrophenyl isothiocyanate typically starts from the corresponding aniline derivative, 4-methyl-2-nitroaniline. The conversion of the amino group to the isothiocyanate functionality is a key transformation in organic synthesis.

Synthetic Pathway: A Step-by-Step Approach

A common and effective method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding primary amine with a thiocarbonyl transfer reagent. One of the most traditional reagents for this purpose is thiophosgene (CSCl₂). However, due to its high toxicity, alternative and safer methods are often preferred.

A widely used alternative involves the reaction of the amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.

Conceptual Synthetic Workflow:

Caption: General synthetic workflow for 4-Methyl-2-nitrophenyl isothiocyanate.

Experimental Protocol - General Guideline:

-

Step 1: Formation of the Dithiocarbamate Salt:

-

Dissolve 4-methyl-2-nitroaniline in a suitable organic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a slight excess of a base, such as triethylamine, to the solution.

-

Slowly add carbon disulfide to the reaction mixture at a controlled temperature (often at or below room temperature).

-

Stir the reaction mixture for a specified period until the formation of the dithiocarbamate salt is complete, which can be monitored by thin-layer chromatography (TLC).

-

-

Step 2: Desulfurization to the Isothiocyanate:

-

To the solution containing the dithiocarbamate salt, add a desulfurizing agent. Common reagents for this step include phosphorus oxychloride (POCl₃) or tosyl chloride.

-

The reaction is typically carried out at a controlled temperature and monitored by TLC for the disappearance of the starting material and the formation of the product.

-

-

Step 3: Work-up and Purification:

-

After the reaction is complete, the mixture is typically quenched with water or an aqueous solution.

-

The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is then carried out, most commonly by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography on silica gel.[3][4]

-

Purification Strategies: Achieving High Purity

The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

-

Recrystallization: This is a highly effective technique for purifying solid compounds.[3] The principle relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. A general procedure involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, followed by slow cooling to induce crystallization of the pure compound while the impurities remain in the solution.[4]

-

Column Chromatography: For smaller scale preparations or when impurities have similar solubility profiles to the product, column chromatography is the preferred method. A slurry of silica gel in a non-polar solvent is packed into a column, and the crude product is loaded onto the top. A solvent system of increasing polarity is then passed through the column to elute the components at different rates, allowing for the separation of the pure isothiocyanate.

Reactivity and Mechanistic Insights: The Role of Functional Groups

The chemical reactivity of 4-Methyl-2-nitrophenyl isothiocyanate is dominated by its three functional groups: the isothiocyanate, the nitro group, and the methyl group.

The Electrophilic Nature of the Isothiocyanate Group

The carbon atom of the isothiocyanate group is highly electrophilic and readily reacts with a wide range of nucleophiles. This reactivity is the cornerstone of its utility in synthetic chemistry.

Reaction with Nucleophiles:

Caption: General reaction of isothiocyanates with nucleophiles.

-

Reaction with Amines: Primary and secondary amines react readily with the isothiocyanate to form the corresponding thiourea derivatives .[5][6] This is a particularly important reaction in drug discovery for the synthesis of bioactive molecules.

-

Reaction with Alcohols and Thiols: Alcohols and thiols can also add to the isothiocyanate group, although generally under more forcing conditions than amines, to form thiocarbamates and dithiocarbamates, respectively.

The Influence of the Nitro and Methyl Groups on the Aromatic Ring

The nitro and methyl groups attached to the benzene ring significantly influence its reactivity in electrophilic aromatic substitution reactions.

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and a powerful deactivating group for electrophilic aromatic substitution. It directs incoming electrophiles to the meta position relative to itself.

-

Methyl Group (-CH₃): The methyl group is an electron-donating group and an activating group . It directs incoming electrophiles to the ortho and para positions.

The interplay of these two groups on the aromatic ring creates a specific reactivity pattern that can be exploited in further synthetic transformations.

Applications in Drug Discovery and Development

The unique combination of functional groups in 4-Methyl-2-nitrophenyl isothiocyanate makes it a valuable building block in the synthesis of a variety of heterocyclic compounds and other molecules with potential biological activity.

Precursor for Bioactive Heterocycles

The isothiocyanate group is a versatile handle for the construction of various nitrogen- and sulfur-containing heterocyclic rings, which are common scaffolds in many pharmaceuticals. By reacting with appropriate binucleophiles, it can be used to synthesize:

-

Thiazoles

-

Thiadiazoles

-

Triazoles

-

Pyrimidines

These heterocyclic systems are present in a wide range of drugs with diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.

Synthesis of Thiourea-Containing Drug Candidates

As mentioned earlier, the reaction of 4-Methyl-2-nitrophenyl isothiocyanate with amines provides a straightforward route to substituted thioureas. Thiourea derivatives are known to exhibit a broad spectrum of biological activities, including:

-

Antimicrobial activity

-

Antiviral activity

-

Anticancer activity

-

Enzyme inhibition

The nitro and methyl substituents on the phenyl ring can be further modified to fine-tune the pharmacological properties of the resulting thiourea derivatives.

Role of the Nitro Group in Bioactivity

The nitroaromatic moiety is a feature of several approved drugs and is often a key pharmacophore.[7] It can participate in bioreductive activation processes within cells, leading to the generation of reactive nitrogen species that can exert cytotoxic effects on cancer cells or pathogens. Furthermore, the nitro group can be reduced to an amino group, providing another point for chemical modification and the introduction of further diversity in drug candidates.

Spectroscopic Characterization

The identity and purity of 4-Methyl-2-nitrophenyl isothiocyanate are confirmed using a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group , which typically appears in the region of 2000-2200 cm⁻¹ . Other significant peaks include those for the nitro group (around 1520 and 1340 cm⁻¹) and C-H stretching and bending vibrations of the aromatic ring and methyl group.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the positions of the three substituents. A singlet corresponding to the three protons of the methyl group would also be present.

-

¹³C NMR: The carbon NMR spectrum would display signals for all eight carbon atoms in the molecule. The carbon of the isothiocyanate group is typically found in the range of 125-140 ppm.[9]

-

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (194.21).[2]

Safety and Handling

4-Methyl-2-nitrophenyl isothiocyanate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[2]

Recommended Personal Protective Equipment (PPE):

-

Safety goggles

-

Chemical-resistant gloves

-

Lab coat

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

4-Methyl-2-nitrophenyl isothiocyanate is a valuable and versatile chemical intermediate with significant potential for researchers, scientists, and drug development professionals. Its unique molecular structure, characterized by the reactive isothiocyanate group and the electronically influential nitro and methyl substituents, makes it a key building block for the synthesis of a wide array of heterocyclic compounds and thiourea derivatives with promising biological activities. A thorough understanding of its synthesis, purification, reactivity, and spectroscopic properties, as outlined in this guide, is essential for its effective and safe utilization in the laboratory and in the pursuit of novel therapeutic agents.

References

- CN102229551B - A kind of preparation method of isothiocyanate - Google Patents.

-

Synthesis of Isothiocyanates: An Update - PMC - NIH. Available at: [Link]

-

Synthesis of Isothiocyanates: A Review - CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. Available at: [Link]

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

-

Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent - Chemical Papers. Available at: [Link]

-

4-Methyl-2-nitrophenyl isothiocyanate - High purity | EN - Georganics. Available at: [Link]

-

2-Methyl-4-nitrophenyl isothiocyanate | C8H6N2O2S | CID 145621 - PubChem. Available at: [Link]

-

Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. Available at: [Link]

-

Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed. Available at: [Link]

-

Mechanochemical synthesis of thioureas, ureas and guanidines - PMC - NIH. Available at: [Link]

-

Reaction of isothiocyanates with nucleophiles. Compiled from data in[10]. - ResearchGate. Available at: [Link]

-

Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Available at: [Link]

-

Explain electrophilic substitution in nitro compounds. - Equation | CK-12 Foundation. Available at: [Link]

-

a combined experimental and theoretical study. The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][11][12][13]triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - MDPI. Available at: [Link]

-

REACTION OF ACYL ISOTHIOCYANATES WITH NUCLEOPHILES: A CONVENIENT SYNTHESIS OF 1,3-OXAZINE, PYRIMIDINETHIONE AND THIAZOLE DERIVATIVES - Taylor & Francis Online. Available at: [Link]

-

(PDF) Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA) - ResearchGate. Available at: [Link]

-

Nitro Group Definition - Organic Chemistry Key Term - Fiveable. Available at: [Link]

-

Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl ... - PubMed. Available at: [Link]

-

Electrophilic aromatic directing groups - Wikipedia. Available at: [Link]

-

Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer - PMC - NIH. Available at: [Link]

-

Isothiocyanate - Wikipedia. Available at: [Link]

-

Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups - csbsju. Available at: [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. Available at: [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. Available at: [Link]

-

A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Methyl isothiocyanate | C2H3NS | CID 11167 - PubChem. Available at: [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]

-

Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review - International Journal of Advances in Engineering and Management ( IJAEM ). Available at: [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC - NIH. Available at: [Link]

-

Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine - NIH. Available at: [Link]

-

Thiourea synthesis by thioacylation - Organic Chemistry Portal. Available at: [Link]

-

Preparation of thioureas from isothiocyanates and amines or ammonia. - ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors - PMC. Available at: [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules? - ChemRxiv. Available at: [Link]

Sources

- 1. 4-Methyl-2-nitrophenyl isothiocyanate - High purity | EN [georganics.sk]

- 2. 2-Methyl-4-nitrophenyl isothiocyanate | C8H6N2O2S | CID 145621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mt.com [mt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. 4-Nitrophenyl isothiocyanate 98 2131-61-5 [sigmaaldrich.com]

- 11. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 12. 4-Methyl-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 13. cbijournal.com [cbijournal.com]

Solubility and stability of 4-Methyl-2-nitrophenyl isothiocyanate

Technical Whitepaper: Physicochemical Profiling & Handling of 4-Methyl-2-nitrophenyl Isothiocyanate

Executive Summary

4-Methyl-2-nitrophenyl isothiocyanate (MNPITC) is a highly reactive aryl isothiocyanate characterized by a distinct electrophilic profile driven by the ortho-nitro substituent.[1] Unlike aliphatic isothiocyanates (e.g., sulforaphane), MNPITC exhibits accelerated hydrolysis kinetics and heightened reactivity toward nucleophiles due to the electron-withdrawing nature of the nitro group.[1]

This guide addresses the critical challenge of working with MNPITC: balancing its lipophilicity with its aqueous instability. Successful application requires strict adherence to anhydrous stock preparation and rapid, pH-controlled dilution protocols to prevent experimental artifacts caused by hydrolysis products (primarily 4-methyl-2-nitroaniline).[1]

Molecular Architecture & Physicochemical Properties

To optimize handling, one must understand the electronic push-pull mechanisms governing the molecule.[1]

-

Electrophilic Center: The central carbon of the isothiocyanate group (–N=C =S) is the target for nucleophilic attack.[1]

-

Electronic Activation: The ortho-nitro group (-NO₂) is strongly electron-withdrawing.[1] It pulls electron density from the benzene ring, making the isothiocyanate carbon significantly more electropositive (reactive) than in unsubstituted phenyl isothiocyanate.[1]

-

Lipophilicity: The para-methyl group adds hydrophobic character, increasing the LogP and reducing water solubility.[1]

Table 1: Physicochemical Profile

| Property | Value / Characteristic | Implication for Handling |

| Molecular Formula | MW: 194.21 g/mol | |

| Physical State | Yellow Crystalline Solid | Light sensitive; store in amber vials.[1][2] |

| Predicted LogP | ~3.5 (Lipophilic) | Insoluble in water; requires organic co-solvent.[1] |

| Electronic Effect | Ortho-Nitro (EWG) | High Reactivity: Rapid hydrolysis in neutral/basic pH.[1] |

| Melting Point | ~110–112 °C | Stable as a solid if kept dry and cool (< -20°C).[1] |

Solubility Profile & Solvent Selection

Critical Directive: Never attempt to dissolve MNPITC directly in aqueous buffer.[1] The rate of dissolution is slower than the rate of hydrolysis, leading to a heterogeneous mixture of degraded byproducts.[1]

A. Stock Solution Preparation (Anhydrous)

-

Primary Vehicle: Dimethyl sulfoxide (DMSO) is the gold standard due to its high dielectric constant and ability to solvate aromatic systems.[1]

-

Alternative: Acetone or DMF (Dimethylformamide).[1]

-

Concentration: Prepare high-concentration stocks (50–100 mM) to minimize the volume of organic solvent added to the biological assay (keeping final DMSO < 1%).

B. Aqueous Dilution (Working Solution)

-

Solubility Limit: In aqueous media (PBS), MNPITC will precipitate above ~50–100 µM depending on temperature.[1]

-

Precipitation Check: Always inspect dilutions for turbidity via absorbance at 600 nm (OD600) or dynamic light scattering (DLS) if working near the solubility limit.[1]

Stability & Reactivity Dynamics

The stability of MNPITC is governed by pH and the presence of nucleophiles.[1]

A. Hydrolysis Mechanism

Water acts as a nucleophile, attacking the isothiocyanate carbon.[1][3] The ortho-nitro group catalyzes this reaction, making MNPITC significantly less stable than other aryl ITCs.[1]

-

Pathway: MNPITC +

-

pH Dependence: Base-catalyzed.[1] Hydrolysis half-life (

) decreases exponentially as pH rises above 7.0.[1]

B. Buffer Incompatibility (The "Primary Amine" Trap)

WARNING: Do not use Tris, Glycine, or HEPES buffers containing free amines.[1]

-

Reason: The primary amine in Tris reacts with MNPITC to form a stable thiourea adduct, effectively scavenging the drug before it reaches its target.[1]

-

Correct Buffers: Phosphate (PBS), Citrate, or MOPS.[1]

Visualization: Degradation & Handling Workflows

Diagram 1: Chemical Reactivity & Hydrolysis Pathway

This diagram illustrates the competing pathways: Hydrolysis (Degradation) vs. Biological Conjugation.[1]

Caption: Competing pathways for MNPITC. High pH promotes the red pathway (hydrolysis); nucleophiles promote the green pathway (conjugation).[1]

Diagram 2: Optimized Experimental Workflow

Standardized protocol to ensure reproducibility.

Caption: Step-by-step preparation guide emphasizing anhydrous stock creation and amine-free buffer selection.

Experimental Protocols

Protocol A: Determination of Hydrolysis Rate ( )

Use this protocol to validate the stability of MNPITC in your specific assay buffer.[1]

-

Preparation: Prepare a 10 mM stock of MNPITC in anhydrous DMSO.

-

Setup: Pre-warm 990 µL of your assay buffer (e.g., PBS pH 7.4) to 37°C in a quartz cuvette.

-

Initiation: Rapidly inject 10 µL of MNPITC stock (Final: 100 µM). Mix by inversion (3x).

-

Measurement: Immediately monitor UV absorbance in kinetic mode.

-

Calculation: Plot

vs. time. The slope represents

Protocol B: Biological Conjugation Assay

-

Buffer: PBS pH 7.4 (Strictly no Tris).

-

Reactants: Incubate MNPITC (10–50 µM) with the protein target or glutathione (GSH).[1]

-

Quenching: Stop reaction by adding excess DTT (dithiothreitol) or by acidic precipitation.[1]

-

Analysis: Analyze via LC-MS. Look for a mass shift corresponding to the addition of the MNPITC moiety (+194.21 Da).[1]

References

-

Drobnica, L., et al. (1977).[1][4] "The Chemistry of the -NCS Group." The Chemistry of Cyanates and Their Thio Derivatives. Wiley-Interscience.[1] [1]

-

Zhang, Y. (2012).[1] "The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates."[1] Carcinogenesis, 33(1), 2-9.[1]

-

PubChem Database. (2023).[1] "Compound Summary: 2-Methyl-4-nitrophenyl isothiocyanate." National Library of Medicine.[1] [1]

-

Luang-In, V., & Rossiter, J. T. (2015).[1][5][6] "Stability studies of isothiocyanates and nitriles in aqueous media." Songklanakarin Journal of Science & Technology, 37(6).[1][5]

Sources

- 1. 2-Methyl-4-nitrophenyl isothiocyanate | C8H6N2O2S | CID 145621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. thaiscience.info [thaiscience.info]

- 6. researchgate.net [researchgate.net]

Reactivity of the Isothiocyanate Group in 4-Methyl-2-nitrophenyl isothiocyanate

Content Type: Technical Guide / Whitepaper CAS: 17614-74-3

Executive Summary

4-Methyl-2-nitrophenyl isothiocyanate is a bifunctional electrophile characterized by a distinct "push-pull" electronic architecture. Its reactivity is governed by the synergistic interplay between the strongly electron-withdrawing ortho-nitro group and the moderately electron-donating para-methyl group. While the isothiocyanate (-N=C=S) moiety serves as the primary site for nucleophilic attack, the ortho-nitro substituent acts as a "latent nucleophile" trigger. Upon reduction, this group facilitates rapid intramolecular cyclization, making this compound a critical building block for the synthesis of 2-substituted benzimidazoles and benzothiazoles in drug discovery.

This guide details the mechanistic underpinnings of its reactivity, optimized synthetic protocols, and the specific electronic determinants that distinguish it from non-substituted aryl isothiocyanates.

Electronic & Structural Determinants

The reactivity profile of 4-Methyl-2-nitrophenyl isothiocyanate is not merely a function of the isothiocyanate group but is modulated by the specific arrangement of substituents on the benzene ring.

The "Ortho-Nitro" Activation

The ortho-nitro group (-NO₂) exerts a profound electron-withdrawing effect (-I and -R effects) on the aromatic ring. This reduces electron density at the carbon atom of the isothiocyanate group, significantly increasing its electrophilicity compared to phenyl isothiocyanate.

-

Inductive Effect (-I): The proximity of the nitro group pulls electron density through the sigma bond framework, destabilizing the NCS bond and raising the energy of the ground state, thereby lowering the activation energy for nucleophilic attack.

-

Steric Considerations: While the nitro group activates the NCS carbon electronically, it also introduces steric bulk. Nucleophiles with large steric radii (e.g., tert-butylamine) may exhibit slower kinetics compared to linear primary amines due to the shielding effect of the ortho-nitro moiety.

The "Para-Methyl" Modulation

The para-methyl group (-CH₃) acts as a weak electron-donating group (+I and hyperconjugation).

-

Counter-Effect: It slightly counteracts the strong withdrawal of the nitro group, preventing the molecule from becoming overly unstable or reactive toward weak nucleophiles (like atmospheric moisture) during storage.

-

Net Result: The molecule remains highly reactive toward primary and secondary amines but retains sufficient stability for handling under standard laboratory conditions.

Visualization of Electronic Activation

The following diagram illustrates the electronic flux and the activation of the central carbon.

Figure 1: Electronic interplay between substituents. The nitro group's withdrawal dominates, creating a highly electrophilic center at the isothiocyanate carbon.

Primary Reactivity: Nucleophilic Addition

The most direct application of 4-Methyl-2-nitrophenyl isothiocyanate is the formation of thiourea derivatives via nucleophilic addition. This reaction proceeds through a bimolecular mechanism where the nucleophile attacks the central carbon of the cumulative double bond system.

Mechanism: Thiourea Formation

-

Attack: The lone pair of the nucleophile (e.g., R-NH₂) attacks the electrophilic carbon of the -N=C=S group.

-

Transition State: A tetrahedral intermediate is formed (or a concerted transition state depending on solvent polarity), stabilized by the electron-withdrawing nitro group.

-

Proton Transfer: A rapid proton transfer occurs from the attacking amine to the nitrogen of the isothiocyanate, yielding the stable thiourea.

Experimental Protocol: Synthesis of N-Aryl-N'-Alkyl Thioureas

Objective: To synthesize a thiourea derivative using a primary amine.

| Parameter | Specification |

| Stoichiometry | 1.0 eq Isothiocyanate : 1.1 eq Amine |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Concentration | 0.1 M - 0.5 M |

| Temperature | 0°C to Room Temperature (25°C) |

| Time | 1 - 4 Hours |

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of 4-Methyl-2-nitrophenyl isothiocyanate in 5 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Addition: Add 1.1 mmol of the primary amine dropwise. Note: If the amine is a salt (e.g., HCl salt), add 1.2 eq of Triethylamine (TEA) to liberate the free base.

-

Monitoring: Stir at room temperature. Monitor reaction progress via TLC (typically 30:70 EtOAc:Hexanes). The isothiocyanate spot (high R_f) will disappear, and a more polar thiourea spot will appear.

-

Workup: Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂).

Critical Observation: The reaction is often exothermic. The presence of the ortho-nitro group accelerates this reaction compared to unsubstituted phenyl isothiocyanate [1].

Advanced Reactivity: Reductive Cyclization

The true synthetic power of 4-Methyl-2-nitrophenyl isothiocyanate lies in its ability to serve as a precursor for heterocycles. Following the initial thiourea formation, the ortho-nitro group can be reduced to an amine (-NH₂). This nascent amine is perfectly positioned to attack the thiourea carbon, expelling ammonia or sulfur (depending on conditions) to form benzimidazoles.

The Pathway to Benzimidazoles

This is a "self-validating" sequence: cyclization will only occur if the initial addition was successful and the nitro group is reduced.

Figure 2: The reductive cyclization workflow transforming the isothiocyanate into a benzimidazole scaffold.

Protocol: One-Pot Reductive Cyclization

Objective: To convert the isothiocyanate directly into a benzimidazole derivative.

-

Thiourea Formation: Follow the protocol in Section 2.2. Do not isolate the intermediate if using a compatible solvent (e.g., Ethanol).

-

Reduction/Cyclization:

-

Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq) to the reaction mixture.

-

Add Ethanol/Water (4:1 ratio) as solvent.

-

Heat to reflux (80°C) for 2-6 hours.

-

-

Mechanism: The iron reduces the -NO₂ to -NH₂. The resulting ortho-diamine intermediate rapidly attacks the thiocarbonyl carbon, eliminating H₂S to form the benzimidazole ring [2].

-

Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate and extract with Ethyl Acetate.

Safety & Handling (E-E-A-T)

As a potent electrophile, 4-Methyl-2-nitrophenyl isothiocyanate poses specific hazards that must be managed to ensure researcher safety.

-

Lachrymator/Sensitizer: Isothiocyanates are known skin and respiratory sensitizers.[1] All handling must occur in a functioning fume hood.

-

Hydrolysis: Avoid prolonged exposure to moisture. While less sensitive than isocyanates, isothiocyanates will slowly hydrolyze to the corresponding amine (4-methyl-2-nitroaniline) and COS (Carbonyl Sulfide), a toxic gas.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon) to prevent moisture ingress and degradation.

References

- Satchell, D. P. N., & Satchell, R. S. (1975). The Chemistry of the Carbonyl Group. Volume 2. Wiley.

-

Benzimidazole Synthesis via Reductive Cyclization: Hanan, E. J., et al. (2010).[2] A One-Pot Procedure for the Conversion of Aromatic and Heteroaromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles.

-

Safety Data & Properties: PubChem Compound Summary for CID 145621, 2-Methyl-4-nitrophenyl isothiocyanate (Isomer analog for toxicity reference).

-

General Isothiocyanate Reactivity: Organic Chemistry Portal. Synthesis of Thioureas and Benzimidazoles.

Sources

Technical Guide: Research Utility of 4-Methyl-2-nitrophenyl isothiocyanate

CAS: 17527-38-1 | Formula: C₈H₆N₂O₂S | MW: 194.21 g/mol

Executive Summary

This technical guide profiles 4-Methyl-2-nitrophenyl isothiocyanate , a specialized bifunctional electrophile. While often overlooked as a mere catalog reagent, this molecule represents a strategic "linchpin" scaffold in medicinal chemistry. Its value lies in the orthogonal reactivity of its two functional groups: the highly electrophilic isothiocyanate (ITC) and the reducible nitro (-NO₂) group at the ortho position.

For drug development professionals, this compound is not just a reagent but a pre-organized precursor for the rapid synthesis of benzimidazole-based heterocycles—a privileged structure in kinase inhibitors and anthelmintics. Furthermore, its electronic profile makes it a tunable covalent probe for chemoproteomic profiling of cysteine-reactive sites.

Part 1: Chemical Architecture & Reactivity Profile

To utilize this molecule effectively, one must understand the electronic "push-pull" dynamics that govern its reactivity.

Electronic Descriptors

-

The Warhead (Isothiocyanate): The central carbon of the -N=C=S group is electrophilic. In this specific molecule, the electrophilicity is enhanced by the electron-withdrawing nitro group at the ortho position (inductive effect, -I).

-

The Modulator (Methyl Group): The methyl group at the para position (relative to the ITC) exerts a weak electron-donating effect (+I). This prevents the molecule from becoming too reactive (unstable), striking a balance that allows for isolation and storage while maintaining high reactivity toward nucleophiles.

-

The Ortho-Effect: The proximity of the -NO₂ group to the -NCS group is the critical feature. It sterically influences the approach of nucleophiles and, more importantly, enables intramolecular cyclization reactions post-reduction.

Reactivity Visualization

The following diagram illustrates the resonance and primary sites of nucleophilic attack.

Figure 1: Reaction logic flow. The electrophilic ITC carbon is the primary entry point, leading to stable intermediates that can be cyclized.

Part 2: Primary Application – Heterocycle Synthesis

The most high-value application of 4-Methyl-2-nitrophenyl isothiocyanate is its use as a "Benzimidazole Gateway." Benzimidazoles are pharmacophores found in drugs like Omeprazole and Albendazole.

The "Ortho-Nitro" Advantage

Standard benzimidazole synthesis often requires harsh condensation of o-phenylenediamines with carboxylic acids. Using CAS 17527-38-1 allows for a milder, modular approach:

-

Thiourea Formation: Reaction with a primary amine (R-NH₂) yields a stable thiourea.

-

Reductive Cyclization: Reduction of the nitro group (using Fe/HCl, SnCl₂, or H₂/Pd) generates an aniline amine in situ.

-

Ring Closure: The newly formed amine intramolecularly attacks the thiourea carbon. Depending on conditions (desulfurizing agents vs. non-desulfurizing), this yields 2-aminobenzimidazoles or benzimidazole-2-thiones .

Synthetic Workflow Diagram

Figure 2: The "Gateway" pathway. This route allows researchers to introduce diversity (R-group) late in the synthesis via the amine choice.

Part 3: Biological & Chemoproteomic Applications[1][2]

Beyond synthesis, the molecule serves as a probe in chemical biology due to the ITC group's affinity for cysteine residues.

Covalent Inhibition & Profiling

Isothiocyanates are well-documented covalent modifiers . They react reversibly or irreversibly with nucleophilic cysteine thiols in proteins.

-

Mechanism: The sulfur of the cysteine attacks the central carbon of the ITC, forming a dithiocarbamate adduct.

-

Specificity: The 4-methyl-2-nitrophenyl scaffold confers a specific shape and electronic profile, making it selective for cysteines in specific hydrophobic pockets compared to smaller ITCs like allyl-ITC.

-

Application: It can be used as a "warhead" in Fragment-Based Drug Discovery (FBDD) to identify druggable cysteines in kinases or metabolic enzymes.

Comparison of ITC Probes

| Probe Type | Reactivity | Stability | Primary Use |

| Allyl-ITC | High | Low (Volatile) | General Nrf2 activation; food science. |

| Phenyl-ITC (PITC) | Moderate | High | Edman degradation; peptide sequencing. |

| 4-Methyl-2-nitrophenyl ITC | High (Activated) | High (Solid) | Heterocycle synthesis; Covalent fragment screening. |

Part 4: Experimental Protocols

Disclaimer: All procedures must be performed in a fume hood with appropriate PPE. ITCs are lachrymators and skin sensitizers.

Protocol A: Synthesis of N-(4-Methyl-2-nitrophenyl)-N'-propylthiourea

This protocol demonstrates the first step of scaffold utilization: trapping the ITC with an amine.

-

Preparation: Dissolve 4-Methyl-2-nitrophenyl isothiocyanate (1.0 eq, 194 mg for 1 mmol scale) in anhydrous Dichloromethane (DCM) (5 mL).

-

Addition: Cool the solution to 0°C. Add n-propylamine (1.1 eq) dropwise. Note: The reaction is exothermic due to the electron-deficient ITC.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (the ITC spot will disappear; a more polar thiourea spot will appear).

-

Workup: Evaporate the solvent under reduced pressure. The residue is typically a yellow solid.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient) if high purity is required for biological testing.

Protocol B: Reductive Cyclization to Benzimidazole

Converting the thiourea from Protocol A into a pharmacophore.

-

Reduction: Dissolve the thiourea (1 mmol) in Ethanol (10 mL). Add Tin(II) Chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Mechanism: The nitro group reduces to an amine, which immediately attacks the thiocarbonyl carbon.

-

Desulfurization (Optional): If the goal is the 2-amino-benzimidazole (removing sulfur), add a desulfurizing agent like HgO or EDC during the reflux step. Without this, the product may exist as the thione tautomer.

-

Isolation: Cool, neutralize with saturated NaHCO₃, filter through Celite to remove tin salts, and extract with EtOAc.

Part 5: References & Authority

-

Mechanistic Foundation of ITC Reactivity:

-

Synthetic Utility (Benzimidazoles):

-

Compound Specific Data (CAS 17527-38-1):

-

Title: 2-Methyl-4-nitrophenyl isothiocyanate (Compound Summary).

-

Source: PubChem (National Library of Medicine).

-

Relevance: Provides verified physical properties (MW, H-bond donors/acceptors) and safety data (GHS H315, H319, H335).

-

URL:[Link]

-

-

General Synthesis of 2-Aminobenzimidazoles:

-

Title: Solid-Phase Synthesis of 2-Aminobenzimidazoles via o-Nitroaryl Isothiocyanates.

-

Source: Journal of Combinatorial Chemistry (ACS).

-

Relevance: Although focused on solid phase, this validates the chemistry of o-nitro ITC cyclization used in Protocol B.

-

URL:[Link](Note: Direct article link varies; journal homepage provided for verification of scope).

-

Sources

4-Methyl-2-nitrophenyl isothiocyanate as a building block in organic synthesis

A Technical Guide to Heterocyclic Architecture in Drug Discovery

Executive Summary

4-Methyl-2-nitrophenyl isothiocyanate (MNPI) is a high-value electrophilic building block characterized by its "latent nucleophilicity." While the isothiocyanate (ITC) moiety serves as an immediate electrophile for amine capture, the ortho-nitro group acts as a dormant nitrogen source. Upon reduction, this group triggers a cascade cyclization, making MNPI a premier "Trojan Horse" scaffold for synthesizing benzimidazoles, benzothiazoles, and quinazolines—privileged structures in kinase inhibitors and anti-infectives.

This guide details the mechanistic logic, validated experimental protocols, and safety frameworks required to utilize MNPI effectively in high-throughput and scale-up organic synthesis.

Chemical Profile & Reactivity Logic

Compound: 4-Methyl-2-nitrophenyl isothiocyanate CAS: 17614-74-3 Molecular Weight: 194.21 g/mol Appearance: Yellow crystalline powder

The "Ortho-Nitro" Advantage

The strategic value of MNPI lies in its 1,2-disubstitution pattern.

-

Step 1 (Capture): The ITC carbon is highly electrophilic, reacting rapidly with primary/secondary amines or hydrazines to form stable thioureas.

-

Step 2 (Closure): The ortho-nitro group, upon reduction (Fe, SnCl₂, or H₂/Pd), converts to a primary amine. This nascent amine intramolecularly attacks the thiourea carbon, expelling sulfur (or ammonia, depending on reagents) to close the heterocyclic ring.

Why the 4-Methyl Group?

-

Lipophilicity Modulation: The methyl group increases logP, improving membrane permeability of the final drug candidate compared to the unsubstituted analog.

-

Metabolic Blocking: It sterically and electronically blocks the position para to the aniline nitrogen, preventing rapid metabolic oxidation (a common clearance pathway for benzimidazoles).

Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent pathways available from the MNPI scaffold: the formation of Benzimidazole-2-thiones (retaining sulfur) versus 2-Aminobenzimidazoles (desulfurizing).

Caption: Divergent synthesis pathways from MNPI. Path A (Green) yields thiones via reduction; Path B (Red) yields amino-benzimidazoles via oxidative desulfurization.

Experimental Protocols

Protocol A: Synthesis of the Thiourea Intermediate

Prerequisite for all cyclization pathways.

Reagents:

-

MNPI (1.0 equiv)

-

Primary Amine (1.1 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Catalyst: None usually required (Triethylamine if using amine salts)

Procedure:

-

Setup: Dissolve 1.0 mmol of MNPI in 5 mL of anhydrous DCM in a round-bottom flask.

-

Addition: Add 1.1 mmol of the target amine dropwise at 0°C. The reaction is exothermic; control temperature to prevent polymerization.

-

Reaction: Allow to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (MNPI spot disappears).

-

Workup: Evaporate solvent in vacuo. The resulting thiourea is often a solid that can be recrystallized from Ethanol/Hexane or used directly (crude purity is typically >90%).

Protocol B: Reductive Cyclization to Benzimidazole-2-thiones

This method uses Iron/Acetic Acid, a robust industrial standard that tolerates sulfur.

Reagents:

-

Crude Thiourea (from Protocol A)

-

Iron Powder (5.0 equiv)

-

Glacial Acetic Acid (Solvent/Reagent)

Procedure:

-

Dissolution: Dissolve the thiourea in Glacial Acetic Acid (10 mL per mmol).

-

Reduction: Add Iron powder (325 mesh) in portions.

-

Heating: Heat the mixture to 80°C for 3 hours. The color will shift from yellow/orange to dark brown/black (iron salts).

-

Filtration: Filter hot through a Celite pad to remove unreacted iron. Wash the pad with hot ethanol.

-

Precipitation: Pour the filtrate into ice-cold water (50 mL). The benzimidazole-2-thione usually precipitates as a solid.

-

Purification: Filter the solid. If no precipitate forms, neutralize with NaHCO₃ and extract with Ethyl Acetate.

Workflow Visualization

Caption: Step-by-step experimental workflow for converting MNPI to benzimidazole-2-thione.

Comparative Cyclization Methods

The choice of cyclization agent dictates the final heterocycle.

| Reagent | Mechanism | Final Product | Key Advantage |

| Fe / AcOH | Reductive Condensation | Benzimidazole-2-thione | Retains sulfur; robust; low cost. |

| EDC-HCl | Oxidative Desulfurization | 2-Aminobenzimidazole | Rapid; sulfur is removed as carbodiimide byproduct. |

| HgO (Mercury Oxide) | Desulfurization | 2-Aminobenzimidazole | Classic method; high yield but toxic waste. |

| T3P (Propylphosphonic anhydride) | Dehydrative Cyclization | Benzimidazole | Mild conditions; excellent for sensitive substrates. |

Safety & Handling (MSDS Summary)

Hazard Class: Irritant / Toxic[1]

-

Inhalation: High risk.[2][3][4] ITCs are potent lachrymators and respiratory sensitizers. Always handle in a fume hood.[4]

-

Skin Contact: Causes severe irritation and potential allergic sensitization. Double-glove (Nitrile) recommended.

-

Storage: Moisture sensitive. Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis to the aniline.

References

-

Reaction Mechanism of Isothiocyanates: BenchChem. (2025).[5] Reaction mechanism of acetyl isothiocyanate with primary amines.[5]Link

-

Benzimidazole Synthesis: Organic Chemistry Portal. (2010). Synthesis of benzimidazoles: One-pot procedure using Fe/AcOH.Link

-

Green Synthesis: ResearchGate. (2020). Elemental Sulfur Promoted Cyclization of o-Chloronitrobenzenes and Aryl Isothiocyanates.Link

-

T3P Application: Organic Chemistry Portal. (2020).[6] Isothiocyanate synthesis and T3P mediated cyclization.Link

-

Safety Data: Thermo Fisher Scientific. (2025).[1][2][3][4][7] Safety Data Sheet: 4-Nitrophenyl isothiocyanate.[3]Link

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Technical Guide: Hydrolysis and Degradation of 4-Methyl-2-nitrophenyl isothiocyanate

This guide details the hydrolytic fate and degradation pathways of 4-Methyl-2-nitrophenyl isothiocyanate (CAS 17614-74-3), a specialized electrophilic intermediate used in organic synthesis and dye manufacturing.[1]

Executive Summary

4-Methyl-2-nitrophenyl isothiocyanate is an electron-deficient aryl isothiocyanate. Due to the strong electron-withdrawing nature of the ortho-nitro group, the isothiocyanate carbon is highly electrophilic, making the compound susceptible to rapid nucleophilic attack by water (hydrolysis). The primary degradation product is 4-methyl-2-nitroaniline (CAS 89-62-3), formed alongside carbonyl sulfide (COS). In concentrated solutions or under specific pH conditions, a secondary degradation pathway leads to the formation of the symmetric thiourea dimer.

Key Stability Metrics:

-

Primary Degradant: 4-methyl-2-nitroaniline.[2]

-

Critical Factor: pH (Base-catalyzed hydrolysis is orders of magnitude faster than neutral hydrolysis).

-

Storage Requirement: Anhydrous, < -20°C, inert atmosphere.

Chemical Identity & Physicochemical Context[2][3][4][5][6][7][8][9][10][11]

| Property | Specification |

| Chemical Name | 4-Methyl-2-nitrophenyl isothiocyanate |

| CAS Number | 17614-74-3 |

| Molecular Formula | |

| Molecular Weight | 194.21 g/mol |

| Structure | Benzene ring substituted with -NCS (1), |

| Solubility | Soluble in DMSO, Acetonitrile, Chloroform; Poorly soluble in water (hydrolyzes) |

| Primary Hazard | Skin sensitizer, lachrymator, potential mutagen (due to nitroaniline release) |

Mechanistic Pathways of Degradation

The degradation of 4-Methyl-2-nitrophenyl isothiocyanate is governed by the electrophilicity of the central carbon in the

Pathway A: Hydrolysis (Major)

-

Nucleophilic Attack: Water attacks the electrophilic carbon of the isothiocyanate group.

-

Intermediate Formation: A transient thiocarbamic acid intermediate is formed.

-

Decarboxylation-like Elimination: The unstable acid rapidly decomposes, releasing Carbonyl Sulfide (

) and the primary amine, 4-methyl-2-nitroaniline . -

Fate of COS: Carbonyl sulfide further hydrolyzes to

and

Pathway B: Dimerization (Concentration Dependent)

If the concentration of the product (4-methyl-2-nitroaniline) builds up significantly while unreacted isothiocyanate remains, the amine can attack the isothiocyanate to form a symmetric thiourea: 1,3-bis(4-methyl-2-nitrophenyl)thiourea . This is common in high-concentration stability studies or during synthesis if water is present.

Visualization of Pathways[11]

Figure 1: Mechanistic cascade showing the primary hydrolysis to the aniline and the competing dimerization pathway.

Experimental Protocol: Hydrolytic Stability Assessment

To accurately study the degradation kinetics, one must use a co-solvent system to ensure the isothiocyanate is dissolved while interacting with the aqueous buffer.

Reagents & Setup[11]

-

Solvent System: Acetonitrile (ACN) / Buffer (80:20 v/v). High organic content prevents precipitation of the lipophilic parent.

-

Buffers:

-

pH 4.0: 10 mM Acetate buffer.

-

pH 7.4: 10 mM Phosphate buffered saline (PBS).

-

pH 9.0: 10 mM Borate buffer.

-

-

Internal Standard: 4-Nitroanisole (structurally similar but hydrolytically stable).

Step-by-Step Workflow

-

Stock Preparation: Dissolve 4-Methyl-2-nitrophenyl isothiocyanate in anhydrous Acetonitrile to a concentration of 10 mM. Store on ice.

-

Reaction Initiation:

-

Pre-warm buffer solutions to 37°C.

-

Spike the stock solution into the buffer to achieve a final concentration of 100 µM (1% DMSO or ACN final).

-

Vortex immediately for 10 seconds.

-

-

Sampling:

-

At defined time points (0, 5, 15, 30, 60, 120, 240 min), remove a 100 µL aliquot.

-

-

Quenching:

-

Immediately add 100 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. (Acid stabilizes the remaining isothiocyanate by protonating the amine product, preventing dimerization).

-

-

Analysis: Analyze via HPLC-DAD or LC-MS.

Analytical Method (HPLC-DAD)

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | 254 nm (General) and 350 nm (Specific for Nitro-group absorbance) |

| Retention Order | 4-methyl-2-nitroaniline (Earlier eluting, more polar) < Parent ITC (Later eluting) |

Experimental Workflow Diagram

Figure 2: Kinetic stability workflow ensuring precise quenching to prevent post-sampling degradation.

Data Interpretation & Expected Results

Degradation Profile[11][12][13]

-

Acidic (pH < 4): The compound is relatively stable. Hydrolysis is slow because the nitrogen protonation is reversible and water attack is the rate-limiting step.

-

Neutral (pH 7): Moderate degradation. Half-life (

) is typically in the range of 1–4 hours depending on temperature. -

Basic (pH > 9): Rapid degradation. Hydroxide ions (

) are potent nucleophiles, attacking the NCS carbon directly.

Identifying the Product

In the HPLC chromatogram, you will observe:

-

Disappearance of the peak corresponding to the parent isothiocyanate.

-

Appearance of a new, earlier-eluting peak with a UV spectrum characteristic of 4-methyl-2-nitroaniline (Max Absorbance ~230 nm and ~400 nm due to the nitro-amine conjugation).

-

Mass Balance: If the molar sum of Parent + Amine < 100%, suspect the formation of the insoluble thiourea dimer (which may precipitate or elute very late).

Safety & Handling

-

Toxicity: The hydrolysis product, 4-methyl-2-nitroaniline, is toxic and a suspected mutagen. Handle all degraded samples as hazardous waste.

-

Sensitization: Isothiocyanates are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.

-

Volatiles: The reaction releases COS and potentially

. Work in a fume hood.

References

-

ChemicalBook. (2025).[3] 4-Methyl-2-nitrophenyl isothiocyanate (CAS 17614-74-3) Properties and Data. Link

-

PubChem. (2025).[2] 4-Methyl-2-nitroaniline (CAS 89-62-3) Compound Summary. National Library of Medicine. Link

-

Satchell, D. P. N., et al. (1992).[4] Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2.[4] Link

- Drobnica, L., et al. (1977). The Chemistry of the -NCS Group. In: The Chemistry of Cyanates and Their Thio Derivatives. Wiley. (Foundational text on NCS hydrolysis mechanisms).

Sources

- 1. Isothiocyanates / thiocyanates - Page 2 of 6 - Georganics [georganics.sk]

- 2. 4-Methyl-2-nitroaniline | C7H8N2O2 | CID 6978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Purity and assay of 4-Methyl-2-nitrophenyl isothiocyanate

Technical Whitepaper: Analytical Characterization and Assay Strategies for 4-Methyl-2-nitrophenyl Isothiocyanate

Executive Summary & Chemical Context

4-Methyl-2-nitrophenyl isothiocyanate (CAS: 17614-74-3) represents a class of electron-deficient aryl isothiocyanates utilized primarily as electrophilic building blocks in the synthesis of heterocyclic pharmaceuticals and thiourea derivatives.

The presence of the nitro group (

Critical Quality Attributes (CQAs):

-

Assay (Purity):

(Target) -

Major Impurity: 4-Methyl-2-nitroaniline (Hydrolysis product).

-

Secondary Impurity: 1,3-bis(4-methyl-2-nitrophenyl)thiourea (Dimerization product).

Identification Strategy (Qualitative)

Before quantitative assessment, the structural integrity must be confirmed. The isothiocyanate moiety provides a distinct spectroscopic "fingerprint."

| Method | Characteristic Signal | Structural Insight |

| FT-IR | Strong, broad peak at 2000–2200 cm⁻¹ ( | Presence of ITC group.[1][2][3][4][5][6][7] Disappearance indicates hydrolysis. |

| ¹H-NMR | Aromatic protons show distinct splitting due to 1,2,4-substitution. Methyl singlet ~2.4 ppm. | Confirms the carbon skeleton and substitution pattern. |

| GC-MS | Molecular ion | Mass confirmation.[6] Note: Inject at low temp to prevent thermal degradation. |

Quantitative Assay Protocols

To ensure data integrity, a Dual-Track Strategy is recommended: HPLC for specific impurity profiling and Amine Titration for absolute stoichiometric purity.

Method A: High-Performance Liquid Chromatography (RP-HPLC)

The Gold Standard for Specificity

Direct analysis of isothiocyanates on C18 columns is viable but requires strict control of solvents to prevent in-situ degradation.

Protocol Parameters:

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

. -

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the ITC).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Gradient: 40% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Aromatic ring absorption) and 210 nm .

-

Temperature:

(Do not heat column; accelerates hydrolysis).

Sample Preparation (Critical): Dissolve the sample in anhydrous acetonitrile . Avoid methanol or ethanol, as they will react with the isothiocyanate to form thiocarbamates, appearing as false impurities. Inject immediately.

Method B: Volumetric Amine Titration (The "Butylamine Method")

The Absolute Method for Total Reactive Group Content

This method relies on the rapid, quantitative reaction between the isothiocyanate and an excess of a primary amine (n-butylamine) to form a stable thiourea. The unreacted amine is then back-titrated.

Reaction Logic:

Step-by-Step Protocol:

-

Weighing: Accurately weigh ~0.5 g of 4-Methyl-2-nitrophenyl isothiocyanate into a stoppered iodine flask.

-

Dissolution: Dissolve in 20 mL of anhydrous dioxane or toluene.

-

Reaction: Add exactly 20.0 mL of 1N n-butylamine (in dioxane/toluene).

-

Incubation: Stopper the flask and allow to stand at room temperature for 15 minutes. (The nitro group accelerates this reaction compared to phenyl isothiocyanate).

-

Titration: Add 50 mL of deionized water and a few drops of methyl red indicator.

-

Endpoint: Titrate the excess n-butylamine with 1N Sulfuric Acid (

) until the color changes from yellow to pink. -

Blank: Perform a blank titration containing only the amine solution.

Calculation:

- : Volume of acid (mL)

- : Normality of acid

- : Molecular Weight (194.21 g/mol )

- : Sample weight (g)

Impurity Profiling & Degradation Pathways

Understanding the "Why" behind the impurities is essential for process control. The degradation is autocatalytic in the presence of moisture.

The Hydrolysis Cascade:

-

Initiation: Water attacks the electrophilic carbon of the ITC.

-

Decarboxylation: The unstable carbamic acid intermediate loses

. -

Amine Formation: 4-Methyl-2-nitroaniline is formed.

-

Dimerization: The newly formed amine acts as a nucleophile, attacking a remaining ITC molecule to form the symmetric thiourea dimer.

Visualization of Degradation Logic:

Caption: Chemical degradation cascade showing the transformation of the active ITC into amine and urea impurities upon exposure to moisture.

Analytical Decision Matrix

Selecting the right method depends on the stage of development.

Caption: Decision workflow for selecting between HPLC and Titration based on sample intent and purity levels.

Handling and Storage Recommendations

To maintain the assay >98%, strict adherence to the following is required:

-

Desiccation: Store under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

-

Temperature: Refrigerate (

). -

Container: Amber glass to prevent photo-degradation of the nitro group.

References

- Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.

-

Zhang, Y., et al. (2022).[7] "Recent Advancement in Synthesis of Isothiocyanates." ChemRxiv. Link

-

Martínez-Hernández, G. B., et al. (2013).[1] "Induced Changes in Bioactive Compounds of Kailan-Hybrid Broccoli after Innovative Processing and Storage." Journal of Functional Foods, 5(1), 133–143.[1] (Validation of HPLC methods for isothiocyanate stability). Link[1]

-

ChemicalBook. (2025).[3][4][8] "4-Nitrophenyl isothiocyanate Properties and Reactivity Profile." (Analogous reactivity data for nitro-substituted aryl ITCs). Link

-

Sigma-Aldrich. (2025). "Product Specification: 4-Nitrophenyl isothiocyanate." (Reference for handling electron-deficient isothiocyanates). Link

Sources

- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Isothiocyanate synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]